Welcome to the BenchChem Online Store!
molecular formula C8H12O3 B8304695 3-Vinyl-tetrahydro-pyran-3-carboxylic acid

3-Vinyl-tetrahydro-pyran-3-carboxylic acid

Cat. No. B8304695
M. Wt: 156.18 g/mol
InChI Key: QOQIJAPWCOQHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09062092B2

Procedure details

A solution of 3-vinyl-tetrahydro-pyran-3-carboxylic acid benzyl ester (809.5 mg, 3.286 mmol) in tetrahydrofuran/methanol/water (25 mL, 2:2:1) was treated with lithium hydroxide monohydrate (413.6 mg, 9.859 mmol). After stirring at room temperature for 2 h, more lithium hydroxide monohydrate (413.6 mg 9.859 mmol) was added. After stirring at room temperature for 2 h, the volatiles were removed in vacuo and the residue was cooled to 0° C. and quenched with hydrochloric acid (1 M). The aqueous layer was saturated with sodium chloride, extracted with dichloromethane (3×). The combined organics were filtered through a phase separator and the volatiles were removed in vacuo. The residue was purified by silica gel chromatography using a 25 g Isolute cartridge eluted with a continuous gradient of iso-hexanes/ethyl acetate 1:0 to 1:1 to afford crude title compound which was dissolved in diethyl ether. Organics were extracted with a saturated solution of sodium bicarbonate. The aqueous layer was acidified with hydrochloric acid (2 M) to pH ˜2, saturated with sodium chloride and extracted with dichloromethane (2×) to provide the title compound (377.1 mg, 73%) as a white solid. 1H NMR (300 MHz, CDCl3) δ 1.59-1.90 (m, 3H), 2.27-2.38 (m, 1H), 3.39-3.55 (m, 2H), 3.87 (app dt, J=11.2, 4.0 Hz, 1H), 4.26 (dd, J=11.4, 2.0 Hz, 1H), 5.22-5.32 (m, 2H), 5.79 (dd, J=17.8, 10.7 Hz, 1H).
Name
3-vinyl-tetrahydro-pyran-3-carboxylic acid benzyl ester
Quantity
809.5 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
413.6 mg
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol water
Quantity
25 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
413.6 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
73%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]([C:11]1([CH:17]=[CH2:18])[CH2:16][CH2:15][CH2:14][O:13][CH2:12]1)=[O:10])C1C=CC=CC=1.O.[OH-].[Li+]>O1CCCC1.CO.O.C(OCC)C>[CH:17]([C:11]1([C:9]([OH:10])=[O:8])[CH2:16][CH2:15][CH2:14][O:13][CH2:12]1)=[CH2:18] |f:1.2.3,4.5.6|

Inputs

Step One
Name
3-vinyl-tetrahydro-pyran-3-carboxylic acid benzyl ester
Quantity
809.5 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C1(COCCC1)C=C
Name
lithium hydroxide monohydrate
Quantity
413.6 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
tetrahydrofuran methanol water
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1.CO.O
Step Two
Name
lithium hydroxide monohydrate
Quantity
413.6 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at room temperature for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the residue was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with hydrochloric acid (1 M)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×)
FILTRATION
Type
FILTRATION
Details
The combined organics were filtered through a phase separator
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluted with a continuous gradient of iso-hexanes/ethyl acetate 1:0 to 1:1
CUSTOM
Type
CUSTOM
Details
to afford crude title compound which
EXTRACTION
Type
EXTRACTION
Details
Organics were extracted with a saturated solution of sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=C)C1(COCCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 377.1 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.